N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
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Description
N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.16443955 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound F3406-4987, also known as N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide, is a novel small-molecule inhibitor of Arenavirus multiplication . The primary target of this compound is the Arenavirus glycoprotein GP2 .
Mode of Action
F3406-4987 inhibits the Arenavirus by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by the Arenavirus glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound was found to interact with residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-4987 .
Biochemical Pathways
The inhibition of the pH-dependent fusion in the endosome compartment disrupts the Arenavirus life cycle, preventing the virus from replicating within the host cell . This disruption affects the downstream effects of the Arenavirus infection, potentially reducing the severity of the disease caused by the virus.
Result of Action
The result of the action of F3406-4987 is the inhibition of Arenavirus multiplication . By preventing the virus from replicating within the host cell, the compound could potentially reduce the severity of the disease caused by the virus.
Action Environment
The action of F3406-4987 is influenced by the pH of the endosome compartment within the host cell . The compound specifically interferes with the pH-dependent fusion mediated by the Arenavirus glycoprotein GP2 . Therefore, changes in the pH of the endosome compartment could potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-16-6-8-17(9-7-16)24-19(28)14-27-22(29)26-13-12-23-21(20(26)25-27)30-18-10-4-15(2)5-11-18/h4-13H,3,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWXRUXUYHRUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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